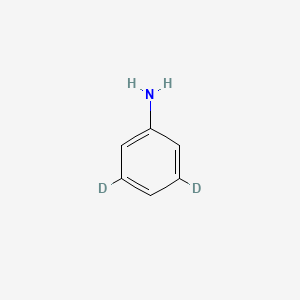

Aniline-3,5-D2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

3,5-dideuterioaniline |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i2D,3D |

InChI Key |

PAYRUJLWNCNPSJ-PBNXXWCMSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)N)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Aniline 3,5 D2

Regioselective Deuteration Strategies for Aromatic Systems

Regioselective deuteration involves the selective replacement of hydrogen atoms at specific positions on the aromatic ring with deuterium (B1214612). For Aniline-3,5-D2, this necessitates targeting the meta positions relative to the amino group.

Direct hydrogen-deuterium (H-D) exchange on the aniline (B41778) ring is a common approach. However, the directing effect of the amino group typically favors deuteration at the ortho and para positions. Overcoming this inherent selectivity is a key challenge in the synthesis of this compound.

Acid-catalyzed H-D exchange is a widely used method for deuterating aromatic compounds. mdpi.com In this process, a strong acid catalyst facilitates the electrophilic substitution of hydrogen with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.com For aniline, the amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. nih.govnih.gov Consequently, direct acid-catalyzed HIE of aniline typically yields aniline-2,4,6-d₃. researchgate.net

However, an indirect strategy can be employed to achieve meta-deuteration. This involves starting with a fully deuterated aniline (aniline-d₇) and performing a deuterium-hydrogen (D-H) exchange in a protic solvent like water (H₂O). The ortho and para positions, being more activated, will undergo exchange with protons from the solvent, while the less reactive meta positions will retain their deuterium atoms, resulting in the formation of this compound. nih.gov

Table 1: Acid-Catalyzed Exchange for meta-Deuteration This table is interactive. Click on the headers to sort.

| Starting Material | Reagents | Product | Selectivity |

|---|---|---|---|

| Aniline-d₇ | H₂O, Acid Catalyst | This compound | D-H exchange at ortho and para positions |

Transition metal catalysts offer alternative pathways for H-D exchange with different regioselectivities compared to acid catalysis. uni-rostock.de Various metal catalysts, including those based on platinum, manganese, and iron, have been investigated for the deuteration of anilines. uni-rostock.decardiff.ac.uk These methods can offer improved regioselectivity, sometimes favoring the less electronically activated meta positions.

For instance, certain iridium-based catalysts have been shown to direct deuteration to the meta and para positions of monosubstituted arenes, with the regioselectivity being influenced by steric factors. chemrxiv.org Supported iridium nanoparticles have demonstrated the ability to deuterate anilines at the para and meta positions. chemrxiv.org Similarly, iron-based catalysts have been developed for the H/D exchange of anilines, with the potential for meta-selective deuteration under specific conditions. acs.org The choice of catalyst, ligand, and reaction conditions is crucial in controlling the site of deuteration. acs.orgnih.gov

Table 2: Metal-Catalyzed H-D Exchange for Aniline Deuteration This table is interactive. Click on the headers to sort.

| Catalyst System | Deuterium Source | Typical Regioselectivity | Reference |

|---|---|---|---|

| Iridium Nanoparticles/SiO₂ | C₆D₆ | para, meta | chemrxiv.orgchemrxiv.org |

| Iron Complex | C₆D₆ | meta, para | acs.org |

| Palladium with N,N-bidentate ligands | D₂O | ortho, para (minor meta) | uni-rostock.deacs.org |

| Platinum | D₂O/DCl | Full deuteration | cardiff.ac.uk |

An alternative to direct deuteration of aniline is to construct the this compound molecule from a precursor that already contains deuterium at the desired positions. This approach often provides better control over the final deuteration pattern.

This strategy involves the chemical transformation of a readily available starting material into the target molecule. While direct synthesis from p-toluidine (B81030) to this compound is not straightforward due to the positions of the functional groups, a similar principle can be applied using a different precursor. For example, 3,5-diaminobenzoic acid can be a suitable starting material. The synthesis would proceed through the following conceptual steps:

Diazotization: The two amino groups of 3,5-diaminobenzoic acid are converted to diazonium salts using a nitrite (B80452) source in the presence of a deuterated acid (e.g., DCl in D₂O).

Deuteration: The diazonium groups are then replaced with deuterium atoms using a reducing agent in a deuterated medium.

Decarboxylation: The carboxylic acid group is removed to yield this compound.

This multi-step approach allows for the precise placement of deuterium atoms by leveraging well-established chemical reactions.

Reductive deamination is a process where an amino group is removed and replaced with a hydrogen (or deuterium) atom. This can be a powerful tool for synthesizing specifically deuterated compounds. A plausible synthetic route to this compound using this methodology could start from 3,5-dinitroaniline (B184610).

The synthesis would involve:

Reduction of Nitro Groups: The two nitro groups of 3,5-dinitroaniline are reduced to amino groups to form 1,3,5-triaminobenzene.

Selective Diazotization: The amino group at the 1-position is selectively protected, followed by the diazotization of the amino groups at the 3 and 5 positions.

Reductive Deamination with Deuterium Incorporation: The diazonium groups are then removed and replaced with deuterium. This step can be achieved using a reducing agent in a deuterated solvent. For example, hypophosphorous acid (H₃PO₂) in a deuterated solvent can be used.

Deprotection: The protecting group on the 1-amino group is removed to yield the final product, this compound.

This method, while involving multiple steps, offers a high degree of control over the final structure and isotopic labeling pattern.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Aniline |

| This compound |

| Aniline-d₇ |

| Aniline-2,4,6-d₃ |

| p-toluidine |

| 3,5-diaminobenzoic acid |

| 3,5-dinitroaniline |

| 1,3,5-triaminobenzene |

| Deuterium oxide (D₂O) |

| Deuterated chloroform (B151607) (CDCl₃) |

| Hypophosphorous acid (H₃PO₂) |

| Deuterated hydrochloric acid (DCl) |

| Benzene-d₆ (C₆D₆) |

| Platinum (Pt) |

| Manganese (Mn) |

| Iron (Fe) |

| Iridium (Ir) |

Multi-Step Synthesis from Deuterated Precursors

Optimization of Deuteration Conditions

The synthesis of this compound, a specifically labeled isotopologue of aniline, requires precise control over deuteration conditions to ensure selective incorporation of deuterium at the meta positions of the benzene (B151609) ring. Optimization of catalytic systems and reaction parameters is paramount to achieving high isotopic purity and yield.

The selective synthesis of this compound is influenced by the choice of catalyst, the deuterium source, and key reaction parameters such as temperature and pressure. Research has highlighted several effective catalytic systems, primarily revolving around transition metals like iron and iridium.

One prominent method involves the use of a nanostructured iron catalyst. This catalyst, prepared by combining cellulose (B213188) with iron salts, facilitates the selective hydrogen-deuterium (H/D) exchange on (hetero)arenes using inexpensive deuterium oxide (D₂O) under hydrogen pressure. researchgate.net A key strategy for producing this compound using this system is the "dedeuteration" of perdeuterated aniline (aniline-d₇) with regular water (H₂O). researchgate.net In this process, the catalyst selectively replaces the deuterium atoms at the ortho and para positions with hydrogen, leaving the meta-deuterium atoms intact. Kinetic isotope effect (KIE) studies have been performed to understand the mechanism, comparing the deuteration of aniline and 3,5-dideuterioaniline in D₂O, which revealed a minor secondary KIE. researchgate.net The reaction is believed to proceed via the homolytic splitting of D-OD or H-OH bonds on the iron surface. researchgate.net

Another advanced catalytic system employs supported iridium nanoparticles (Ir/SiO₂). chemrxiv.org This catalyst demonstrates high chemo- and regioselectivity for the deuteration of arenes using deuterated benzene (C₆D₆) as the deuterium source. chemrxiv.org Significantly, this system selectively deuterates the para- and meta-C(sp²)-H bonds, while leaving the ortho C(sp²)-H and C(sp³)-H bonds unaffected. chemrxiv.org This meta-selectivity is directly applicable to the synthesis of this compound from standard aniline. The optimization of this system involved screening various supported catalysts, with Ir/SiO₂ proving to be the most active. chemrxiv.org

The table below summarizes the influence of different catalytic systems and their corresponding reaction parameters on the synthesis of deuterated anilines, with a focus on meta-deuteration.

| Catalytic System | Deuterium Source | Substrate | Key Reaction Parameters | Observed Selectivity | Reference |

|---|---|---|---|---|---|

| Nanostructured Iron Catalyst | H₂O (for dedeuteration) | Perdeuterated Aniline | Hydrogen pressure | Selective dedeuteration at ortho and para positions to yield 3,5-dideuterioaniline. | researchgate.net |

| Supported Iridium Nanoparticles (Ir/SiO₂) | C₆D₆ | Aniline | Solvent: C₆D₆, Temperature: 80°C | Selective deuteration at para- and meta-C(sp²)-H bonds. | chemrxiv.org |

| Fe Single-Atom Catalyst (Fe-P-C) | D₂O | Aniline | 2 MPa H₂, 120°C | High regioselectivity for ortho-deuteration on the aniline ring. | nih.govacs.org |

| NHC-Stabilized Iridium Nanoparticles | D₂ gas | Aniline | - | Selective ortho-deuteration. | snnu.edu.cnnih.gov |

The primary goal in the synthesis of this compound is to maximize both the isotopic purity (the percentage of molecules correctly deuterated at the 3 and 5 positions) and the chemical yield of the final product. The optimized conditions described above are designed to meet these objectives.

For instance, the nanostructured iron-catalyzed dedeuteration of perdeuterated aniline is presented as an easily scalable methodology that allows for efficient labeling with high quality control. researchgate.net This method has been demonstrated in syntheses on a kilogram scale for other deuterated products, indicating its robustness and potential for high yield. researchgate.net

Similarly, the supported iridium nanoparticle system (Ir/SiO₂) achieves almost quantitative deuteration at the meta and para positions under optimized conditions (6 mol% catalyst loading, 80°C for 16 hours). chemrxiv.org This high level of deuterium incorporation is crucial for obtaining products with high isotopic purity. The broad functional group tolerance of this catalytic system also contributes to its utility in achieving high chemical yields without unwanted side reactions. chemrxiv.org While many modern catalysts, such as those based on Fe-P-C systems, demonstrate excellent performance with high yields (e.g., 91%) and isotopic content (e.g., 98%), they are often highly selective for the ortho position. nih.gov

The following table provides a detailed look at the reported yields and isotopic purity levels achieved for deuterated anilines using various advanced synthetic methods.

| Method/Catalyst | Substrate | Product | Isotopic Purity/Deuterium Incorporation | Yield | Reference |

|---|---|---|---|---|---|

| Nanostructured Iron Catalyst | Perdeuterated Aniline | 3,5-Dideuterioaniline | High isotopic purity implied by selective dedeuteration. | Scalable method, suggesting high potential yield. | researchgate.net |

| Supported Iridium Nanoparticles (Ir/SiO₂) | Aniline | meta/para-Deuterated Aniline | >95% deuterium incorporation at meta/para positions. | Not specified for aniline, but generally high for other arenes. | chemrxiv.org |

| Fe-P-C Catalyst | Aniline Derivative | ortho-Deuterated Aniline | 98% deuteration content. | 91% | nih.gov |

| Silver-catalyzed (AgOTf) | N-methyl aniline derivatives | ortho/para-Deuterated Aniline Derivatives | Good to excellent deuterium incorporation. | High yields reported for various derivatives. | rsc.org |

Iv. Mechanistic Investigations Involving Aniline 3,5 D2

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is a sensitive probe of the bonding environment at the isotopically labeled position in the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step. A secondary kinetic isotope effect occurs when the bond to the isotope is not broken or formed in the rate-determining step, but the hybridization or steric environment of the labeled atom changes during this step.

In studies involving deuterated anilines, both primary and secondary KIEs have been observed, providing evidence for proposed reaction mechanisms. For instance, primary and secondary α-deuterium KIEs were noted in the SN2 reactions of 1-phenylethyl and benzyl (B1604629) benzenesulphonates with deuterated aniline (B41778) nucleophiles. rsc.org These observations supported a four-centre transition state mechanism for the reaction with 1-phenylethyl benzenesulphonate. rsc.org

In the context of forming Aniline-3,5-D2 itself, mechanistic studies involving the deuteration of aniline and its isotopologues in D₂O with an iron catalyst revealed a minor secondary KIE for the deuteration of 3,5-dideuterioaniline. researchgate.net This suggests that the C-H (or C-D) bond at the meta-position is not directly broken in the rate-limiting step but its environment is altered.

Furthermore, studies on the anilinolysis of various compounds using N-deuterated anilines (XC₆H₄ND₂) have frequently reported secondary inverse isotope effects (kH/kD < 1). doi.orgresearchgate.netkoreascience.kr These inverse effects are often rationalized by a more sterically crowded transition state or a change in hybridization at the nitrogen center. For example, in the reaction of Y-aryl N,N-dimethyl phosphoroamidochloridates with substituted anilines, secondary inverse DKIEs were observed and interpreted as evidence for a dominant backside nucleophilic attack. doi.org

Table 1: Deuterium (B1214612) Kinetic Isotope Effects (kH/kD) in Anilinolysis Reactions This table presents a selection of observed KIEs from studies using N-deuterated anilines, illustrating the range of effects measured.

| Reaction | Substrate | Nucleophile (X-C₆H₄NH₂) | kH/kD | Proposed Mechanism/Interpretation | Source |

| Anilinolysis | Y-aryl N,N-dimethyl phosphoroamidochloridates | Various substituted anilines | < 1 (Secondary Inverse) | Stepwise mechanism; dominant backside nucleophilic attack. | doi.org |

| Anilinolysis | Bis(N,N-diethylamino)phosphinic chloride | Various substituted anilines | 0.706–0.947 (Secondary Inverse) | Magnitudes increase as aniline becomes more basic. | researchgate.net |

| Anilinolysis | Y-O-aryl methyl phosphonochloridothioates | Weakly basic anilines (e.g., X = 3-Cl) | < 1 (Secondary Inverse, min 0.673) | Concerted SN2 mechanism with backside attack. | researchgate.net |

| Anilinolysis | Y-O-aryl methyl phosphonochloridothioates | Strongly basic anilines (e.g., X = 4-MeO) | > 1 (Primary Normal, max 1.10) | Concerted SN2 mechanism with frontside attack. | researchgate.net |

| Anilinolysis | R₁R₂P(=S)Cl | Strongly basic anilines | << 1 (Secondary Inverse, 0.439-0.918) | Backside nucleophilic attack. | jmest.org |

| Anilinolysis | R₁R₂P(=S)Cl | Weakly basic anilines | > 1 (Primary Normal, 1.05-1.34) | Frontside nucleophilic attack. | jmest.org |

Note: The data in this table primarily involves N-deuterated anilines (XC₆H₄ND₂), which serve as a model for how KIEs are applied in aniline reaction systems.

KIE measurements are a cornerstone for identifying the rate-determining step (RDS) of a reaction. A significant primary KIE (typically kH/kD > 2) strongly indicates that the C-H bond is broken in the RDS. Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not part of the RDS. nih.gov

Several mechanistic studies on reactions involving aniline derivatives have leveraged this principle:

In the methylation of anilines with methanol (B129727) catalyzed by ruthenium complexes, a KIE of 1.8 was observed when using methanol-d₃ (CD₃OH). rsc.org This value indicates that the C-H bond of the methanol's methyl group is broken in the rate-determining step, supporting a mechanism where β-hydride elimination from methanol is the RDS. rsc.org

In cytochrome P450-mediated N-demethylation of an N-oxide, the lack of a significant KIE when using a deuterated substrate indicated that the C-H bond breaking step (N-dealkylation) was not rate-determining. nih.gov Instead, it was concluded that a prior, slower step, such as oxygen donation from the N-oxide to the enzyme, was rate-limiting. nih.gov

Investigations into the anilinolysis of phosphoroamidochloridates used kinetic data, including DKIEs and cross-interaction constants, to propose a stepwise mechanism where the rate-limiting step is the departure of the leaving group from a reaction intermediate. doi.org

Aniline-3,5-D₂ is particularly relevant in studies of hydrogen isotope exchange (H/D exchange) reactions, where it can be both a product and a reactant for mechanistic investigation. In a study of the deuteration of (hetero)arenes using a nanostructured iron catalyst and D₂O, parallel experiments were conducted to measure the KIE. researchgate.net The reaction of aniline in H₂O was found to be approximately four times faster than the reaction in D₂O. researchgate.net Furthermore, when 3,5-dideuterioaniline was subjected to deuteration conditions in D₂O, a minor secondary KIE was observed. researchgate.net This finding supports a proposed mechanism where the key step is the splitting of D₂O by the iron catalyst, followed by reaction with the arene, rather than direct C-H bond activation in the rate-determining step. researchgate.net

Deuterium Labeling as a Mechanistic Probe

Beyond its use in KIE studies, the deuterium atoms in Aniline-3,5-D₂ serve as inert tracers. By following their position throughout a reaction, researchers can map out reaction pathways and identify intermediates. acs.org

Isotopic labeling is a definitive method for determining whether an atom from a starting material is incorporated into a final product. pearson.com A clear example of this principle was demonstrated in a study investigating the biochemical role of aniline in the production of indole (B1671886) derivatives by the bacterium Rubrivivax benzoatilyticus JA2. plos.org It was unclear if aniline was a precursor for the indoles or merely a stimulator of their synthesis. To resolve this, the bacterium was fed deuterium-labeled aniline (aniline-d₅). plos.org Mass spectrometric analysis of the resulting indole products showed no incorporation of deuterium. plos.org This unequivocally proved that aniline was not a precursor but rather an inducer of the de novo synthesis of indoles from other sources within the cell. plos.org This type of experiment, which could be performed with Aniline-3,5-D₂ in other systems, is crucial for correctly identifying metabolic and chemical pathways.

The catalytic H/D exchange reaction is a fundamental process for preparing deuterated compounds, and understanding its mechanism is key to developing more efficient and selective catalysts. Platinum-on-carbon (Pt/C) is a well-known catalyst for the H/D exchange of aromatic compounds, including aniline, using D₂O as the deuterium source. researchgate.net Mechanistic studies using substrates like aniline have been crucial for developing models of how these catalysts operate.

One proposed mechanism for Pt-catalyzed H/D exchange involves the catalyst playing a dual role. sci-hub.se In a system using isopropyl alcohol and D₂O, the platinum catalyst is thought to facilitate both the dehydrogenation of the alcohol to produce a small amount of H₂ (or D₂) and the activation of the aromatic C-H bond. sci-hub.se A proposed pathway involves the oxidative addition of the aromatic C-H bond to the platinum center, followed by an H/D exchange event on the metal, and subsequent reductive elimination to release the deuterated arene. sci-hub.se

Another study on a Pt/CeO₂ catalyst for the H/D exchange of aniline with D₂O proposed a mechanism to explain its high efficiency. researchgate.net The mechanism involves the dissociation of D₂O on the catalyst surface, followed by interaction with the aniline molecule adsorbed on the platinum sites, facilitating the exchange of hydrogen for deuterium on the aromatic ring. researchgate.net The specific use of selectively deuterated anilines like Aniline-3,5-D₂ in these catalytic systems can help to refine these models by providing information on the relative rates of exchange at different positions on the ring. cardiff.ac.uk

Radical Intermediates in Deuteration Processes

Mechanistic studies into the deuteration of aniline and its isotopologues, such as this compound, have provided evidence for the involvement of radical intermediates, particularly in metal-catalyzed processes. researchgate.netnih.gov Investigations utilizing Electron Paramagnetic Resonance (EPR) spectroscopy have been instrumental in detecting and characterizing these transient species. researchgate.netnih.gov

Research into iron-catalyzed hydrogen-deuterium exchange on anilines using deuterium oxide (D₂O) as the deuterium source points to a mechanism initiated by the formation of radicals. researchgate.netresearchgate.net Specifically, EPR studies were conducted to gain a deeper mechanistic understanding. nih.gov In these experiments, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) was employed as a radical spin trap. researchgate.netnih.gov The detection of the corresponding DMPO-radical adduct confirmed the generation of radical intermediates. researchgate.netnih.gov

The findings indicate that the formation of these radicals is a result of the homolytic scission of the D–OD bond in D₂O, a step initiated by the iron catalyst. researchgate.netnih.gov This key step involves the splitting of D₂O by the catalyst, which becomes accessible after the removal of graphene layers during the initial stages of the reaction. researchgate.netresearchgate.net An interesting aspect of this mechanism is the observation that the resulting radicals are not released into the solution but stay adsorbed on the surface of the catalyst. researchgate.netresearchgate.net This surface-adsorbed nature of the radicals could account for the high selectivity observed in the deuteration reactions, which would otherwise be unexpected given the typically high and unselective reactivity of hydroxyl radicals. uni-rostock.de

The table below summarizes the key findings from the mechanistic investigations into radical intermediates.

Table 1: Summary of Experimental Evidence for Radical Intermediates in Aniline Deuteration

| Experimental Technique | Key Observation | Inferred Conclusion | Reference(s) |

| Electron Paramagnetic Resonance (EPR) with DMPO spin trap | Detection of the DMPO–•OD spin adduct. | Confirms the formation of •OD radical intermediates from D₂O. | researchgate.net, nih.gov |

| Kinetic Isotope Effect (KIE) Studies | The reaction is significantly faster in H₂O than in D₂O. | Cleavage of the O-D bond is the rate-limiting step. | nih.gov, researchgate.net |

| Control Experiment | No radical formation detected when heating the catalyst and substrate in toluene (B28343) (in the absence of D₂O). | Radical intermediates are a direct consequence of D–OD scission initiated by the catalyst. | uni-rostock.de |

V. Computational Chemistry Approaches for Aniline 3,5 D2

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and properties of molecules like Aniline-3,5-D2. By approximating the many-electron problem to one of electron density, DFT provides a balance between computational cost and accuracy. researchgate.netbeilstein-journals.orgresearchgate.net

DFT calculations are instrumental in understanding how the replacement of two hydrogen atoms with deuterium (B1214612) at the 3 and 5 positions of the aniline (B41778) ring influences its electronic environment. These calculations can predict various electronic properties, such as molecular orbital energies, charge distributions, and the dipole moment. The primary effect of this specific deuteration on the electronic structure is often subtle, primarily manifesting through changes in vibrational energy levels rather than a direct alteration of the electron density distribution in the ground electronic state.

Quantum chemical calculations have been used to explore the reactivity of aniline in various reactions, including its role as a nucleophilic catalyst. rsc.org For instance, in acylhydrazone formation, aniline derivatives catalyze the reaction by forming a Schiff base intermediate. rsc.org DFT calculations can model the energetics of such pathways, and while specific data for this compound is not abundant, the principles can be extended to understand how deuteration might affect the stability of intermediates and transition states.

| Calculated Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. scirp.org | Influences nucleophilicity and susceptibility to electrophilic attack. Deuteration may subtly alter this through ZPVE changes. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. scirp.org | Affects electrophilicity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. scirp.org | A larger gap implies higher stability. Isotopic substitution can slightly modify this gap. |

| Mulliken Charges | A method for estimating partial atomic charges. | Reveals the electron distribution within the molecule and identifies sites prone to nucleophilic or electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

One of the most significant applications of DFT in studying isotopically labeled compounds is the characterization of transition states (TS) and the calculation of reaction energy barriers. beilstein-journals.orgarxiv.org The kinetic isotope effect (KIE), where a reaction rate changes upon isotopic substitution, is a direct consequence of the mass difference affecting vibrational frequencies, particularly at the transition state.

DFT calculations can locate the geometry of transition states and compute their vibrational frequencies. arxiv.org For a reaction involving the C-H (or C-D) bond at the 3 or 5 position, a primary KIE would be expected. However, for reactions centered on the amino group or other parts of the ring, the deuteration at the 3 and 5 positions would result in a secondary KIE. Experimental studies on the deuteration of aniline have observed a minor secondary KIE. researchgate.net

Computational models have been employed to study various reactions of aniline, such as its condensation to diphenylamine (B1679370) and the Bamberger rearrangement. beilstein-journals.orgresearchgate.net In the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol, DFT calculations were crucial in proposing a new mechanism involving a diprotonated system and an aniline dication-like transition state, as the calculated activation energies for the monoprotonated system were much higher than experimental values. beilstein-journals.org Applying such methods to this compound would allow for a quantitative prediction of how the deuteration impacts the energy of the transition state and, consequently, the reaction rate. The ZPVE of a C-D bond is lower than that of a C-H bond, which can lead to a higher activation energy if the C-H/C-D bond is broken or significantly altered in the transition state.

| Computational Parameter | Significance in this compound Studies |

| Transition State Geometry | Provides the molecular structure at the peak of the reaction energy profile. arxiv.org |

| Vibrational Frequencies | Used to confirm a true transition state (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE). arxiv.org |

| Zero-Point Vibrational Energy (ZPVE) | The minimum vibrational energy a molecule has. It is mass-dependent. |

| Reaction Energy Barrier (Activation Energy) | The energy difference between the reactants and the transition state; determines the reaction rate. acs.org |

Molecular Dynamics Simulations in Deuterated Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including the motion of individual atoms and molecules. researchgate.net For deuterated systems like this compound, MD simulations can offer insights into how isotopic substitution affects the dynamics of the molecule in condensed phases (liquids or solids) or in complex with other molecules.

While specific MD studies on this compound are not widely reported, simulations of related deuterated compounds are informative. For example, MD simulations have been used to study the structure and dynamics of organic molecular crystals, including phenomena like the pyramidal inversion of nitrogen in an amino group and the rotation of the group around the C-N bond. researchgate.net The increased mass of deuterium compared to hydrogen would be expected to slow down these motions, a quantifiable effect in MD simulations.

In the context of aniline in aqueous solution, MD simulations could explore the structure and dynamics of the hydration shell. The hydrogen bonding between the amino group and water molecules is a key interaction. While the deuteration is on the aromatic ring, subtle electronic effects transmitted through the pi-system could slightly alter the hydrogen-bonding characteristics of the amino group. Furthermore, simulations could probe the dynamics of water molecules confined in deuterated polymer matrices, such as those derived from deuterated aniline derivatives, which has been investigated using quasi-elastic neutron scattering and could be complemented by MD studies. acs.org

Quantum Chemical Insights into Deuteration Mechanisms

Quantum chemical calculations are essential for elucidating the mechanisms of hydrogen/deuterium (H/D) exchange reactions. koreascience.kr Studies have investigated the H/D exchange mechanism for the active hydrogens of the amino group in aniline when dissolved in deuterated solvents like deuterated methanol (B129727). koreascience.kr These calculations suggest a two-step reaction mechanism: first, the aniline radical ion is deuterated, and second, a hydrogen is transferred from the deuterated analyte to the de-deuterated methanol. koreascience.kr

While this focuses on the amino group, quantum chemistry can also model the mechanisms for deuterating the aromatic ring itself. For the selective deuteration of arenes, proposed mechanisms often involve radical intermediates or organometallic catalysts. researchgate.net For instance, one proposed mechanism for iron-catalyzed deuteration involves the splitting of D2O by the iron catalyst, with the resulting radicals remaining adsorbed on the catalyst surface and reacting with the aniline. researchgate.net

Quantum chemical calculations can map out the potential energy surfaces for these complex reactions, identifying intermediates and transition states. koreascience.kr This allows for the evaluation of different possible pathways and helps to explain the observed regioselectivity of deuteration. For this compound, these methods could be used to understand why deuteration occurs preferentially at these positions under specific catalytic conditions or to design catalysts that could achieve this specific labeling.

Vi. Research Applications of Aniline 3,5 D2 As a Chemical Tool

Role in Mechanistic Organic Chemistry

The substitution of hydrogen with deuterium (B1214612) in Aniline-3,5-D2 can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This effect is a powerful tool for studying reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated aniline (B41778), chemists can gain insights into the transition states of reactions. rsc.orgosti.gov For instance, studies on the benzoylation and nitrosation of deuterated anilines have provided evidence for the nature of the transition states in these reactions. osti.govacs.orgacs.org Mechanistic studies have also been performed on the deuteration of aniline itself, revealing information about the processes involved in hydrogen-deuterium exchange. researchgate.net

Precursor in the Synthesis of Deuterated Aromatic Compounds and Complex Molecules

This compound serves as a key building block for the synthesis of more complex molecules containing deuterium at specific positions.

Deuterated pharmaceuticals are of growing interest because the substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved efficacy, safety, and a longer half-life. ckisotopes.comresearchgate.net this compound can be used as a starting material to introduce deuterium into API intermediates. ckisotopes.comresearchgate.netnih.gov This strategic placement of deuterium can block or slow down metabolic pathways that would otherwise deactivate the drug, a concept that has been successfully applied in the development of several deuterated drugs. researchgate.net The synthesis of these deuterated APIs often relies on the availability of simple, deuterated precursors like deuterated anilines. nih.gov

Table 1: Potential Advantages of Deuterating Active Pharmaceutical Ingredients

| Advantage | Description |

| Improved Metabolic Profile | Deuteration can slow down metabolic processes, potentially reducing the formation of unwanted side effects or harmful drug interactions. ckisotopes.com |

| Enhanced Oral Bioavailability | By reducing presystemic metabolism in the digestive tract, more of the active drug can reach its intended target. ckisotopes.com |

| Increased Half-Life | Slower metabolism can extend the time the drug remains active in the body, which may allow for less frequent dosing. ckisotopes.com |

Deuterated polymers and advanced materials are valuable in various fields, particularly for neutron scattering studies, which provide detailed information about the structure and dynamics of materials. This compound can be a precursor in the synthesis of deuterated polyanilines and other polymers. nih.gov The synthesis of such materials often involves the polymerization of deuterated monomers, and research is ongoing to develop efficient methods for their preparation. ornl.gov These deuterated materials are crucial for advancing our understanding of polymer physics and materials science.

Advanced Analytical Applications

The distinct mass of deuterium makes this compound a useful tool in analytical chemistry.

As an isotopically labeled compound, this compound can be used as a tracer to follow the course of a chemical reaction or a metabolic pathway. zeotope.com In biochemical studies, for instance, it can help in identifying and quantifying the metabolites of aniline-containing compounds. researchgate.net Deuterium labeling experiments are also instrumental in supporting proposed reaction mechanisms. acs.org

In quantitative analysis, particularly in mass spectrometry-based methods, deuterated compounds like this compound are widely used as internal standards. clearsynth.comtexilajournal.com An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known amount. scispace.com By comparing the signal of the analyte to that of the internal standard, more accurate and precise quantification can be achieved, as it compensates for variations in sample preparation and instrument response. clearsynth.comwisdomlib.org The use of deuterated internal standards is a common practice in various fields, including pharmaceutical analysis and environmental monitoring. clearsynth.comthermofisher.com

Table 2: Applications of Deuterated Internal Standards

| Application Area | Purpose |

| Quantitative Analysis | Enables accurate determination of the concentration of a target compound in a sample. clearsynth.com |

| Compensation for Matrix Effects | Corrects for interferences from other components in a complex sample matrix, ensuring precise measurements. clearsynth.com |

| Method Validation | Ensures the robustness and reliability of an analytical procedure during its development and validation. clearsynth.com |

Vii. Future Research Directions for Aniline 3,5 D2 and Deuterated Aromatic Amines

Development of Novel and Green Deuteration Methodologies

A primary focus of future research is the creation of deuteration methods that are both innovative and environmentally sustainable. Traditional methods often rely on harsh reaction conditions, expensive reagents, or produce significant waste. Consequently, the development of "green" alternatives is a critical research frontier.

One promising approach is the use of microwave-assisted synthesis. For instance, a metal-free method for the deuteration of anilines has been developed using microwave promotion with D₂O as the deuterium (B1214612) source. This technique offers rapid and efficient deuteration, significantly reducing reaction times compared to conventional heating methods.

Photochemical methods also represent a growing area of interest for green deuteration. rsc.org These techniques utilize light to promote the incorporation of deuterium, often under mild conditions. Visible-light-induced deuteration is particularly appealing as it allows for the late-stage modification of complex molecules, including drug candidates and natural products. rsc.org

Furthermore, research is being directed towards catalytic systems that operate under environmentally benign conditions. An example is the use of a Pd/C-Al-D₂O system, where D₂ gas is generated in situ from the reaction of aluminum with D₂O. nih.gov This method avoids the need for high-pressure deuterium gas cylinders and utilizes a commercially available catalyst, making it a safer and more practical alternative. nih.govx-chemrx.com The development of such systems, which use readily available and inexpensive deuterium sources like D₂O and avoid harmful byproducts, is a key objective in sustainable chemistry. researchgate.net

| Greener Deuteration Technique | Key Features | Deuterium Source | Catalyst/Promoter | Ref. |

| Microwave-Promoted I/D Exchange | Rapid, efficient, metal-free | D₂O | Thionyl chloride (to generate DCl in situ) | |

| Photochemical Deuteration | Mild reaction conditions, suitable for late-stage functionalization | Various | Photosensitizers | rsc.org |

| In Situ D₂ Generation | Environmentally benign, avoids handling of D₂ gas | D₂O | Pd/C-Al | nih.gov |

| Al-D₂O System | Environmentally benign, no harmful byproducts | D₂O | Ni-Al alloy or Al with Pd/Pt | researchgate.net |

Exploration of New Catalytic Systems for Regioselective Deuteration

Achieving regioselectivity—the ability to introduce deuterium at specific positions on the aromatic ring—is a significant challenge and a major goal for synthetic chemists. Future research will continue to explore novel catalytic systems that offer precise control over the deuteration of anilines.

Palladium-based catalysts have been instrumental in developing regioselective methods. For example, a palladium-mediated coupling-reductive method has been developed for obtaining meta-substituted biaryls. Another simple and cost-effective method utilizes hydrochloric acid in D₂O to achieve regioselective deuteration of anilines at the ortho and/or para positions. nih.govresearchgate.net This method's selectivity is highlighted by its ability to deuterate p-anisidine (B42471) without affecting the methoxy (B1213986) group. nih.gov

Beyond palladium, other transition metals are being investigated. Iridium nanoparticles stabilized by N-heterocyclic carbenes have been shown to be effective catalysts for hydrogen isotope exchange reactions in anilines. researchgate.net A significant advancement is the development of a nanostructured iron catalyst, which allows for the selective deuteration of various arenes, including anilines and phenols, using D₂O under hydrogen pressure. dntb.gov.ua This air- and water-stable catalyst is easily scalable, demonstrating its potential for large-scale industrial applications. dntb.gov.ua

Metal-free catalytic systems are also a key area of research. Tris(pentafluorophenyl)borane, for example, has been shown to catalyze the regioselective deuteration of electron-rich aromatic and heteroaromatic compounds using deuterium oxide under mild conditions. tcichemicals.com Similarly, deuterated trifluoroacetic acid (CF₃COOD) has been used as both a solvent and a deuterium source for the efficient H-D exchange in a variety of aromatic amines and amides without the need for metal catalysts. nih.gov

| Catalytic System | Metal/Reagent | Regioselectivity | Deuterium Source | Ref. |

| Acid-Catalyzed Exchange | HCl | Ortho and/or para | D₂O | nih.govresearchgate.net |

| Nanostructured Iron Catalyst | Fe | (Hetero)arenes | D₂O | dntb.gov.ua |

| Borane-Catalyzed Deuteration | B(C₆F₅)₃ | Electron-rich positions | D₂O | tcichemicals.com |

| Acid-Catalyzed Exchange | CF₃COOD | Electron-rich positions | CF₃COOD | nih.gov |

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of modern automation and process technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis of deuterated compounds. youtube.com Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis for isotopic labeling. x-chemrx.comnih.gov

Continuous flow reactors provide precise control over reaction parameters such as temperature and time, leading to improved selectivity and reduced decomposition of sensitive molecules. ansto.gov.au This level of control is particularly beneficial for deuteration reactions, which can be sensitive to reaction conditions. ansto.gov.au Flow chemistry also enhances safety, especially when dealing with reactive intermediates or gases. x-chemrx.com For instance, an on-demand ¹³CO₂ flow chamber has been developed to avoid the risks associated with high-pressure gas cylinders. x-chemrx.com The scalability of flow chemistry makes it a promising alternative for the large-scale synthesis of deuterated molecules, overcoming the labor-intensive and limited-scale nature of batch processes. nih.govansto.gov.au Recent advancements in this area include the use of microflow reactors for rapid H-D exchange. colab.wsresearchgate.net

High-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of new deuteration methodologies. youtube.com By enabling the rapid screening of numerous catalysts, solvents, and reaction conditions in parallel, HTE can quickly identify optimal parameters for a desired deuteration, saving time and resources. youtube.com The application of HTE to challenges in catalysis has become widespread, and its continued use will be crucial for developing the next generation of deuteration techniques. youtube.com

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A deeper mechanistic understanding of deuteration reactions is essential for the rational design of more efficient and selective methods. The integration of advanced spectroscopic techniques and computational modeling is a powerful approach to achieving this goal.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for characterizing deuterated compounds and determining the degree and position of deuterium incorporation. chemicalsknowledgehub.com Future research will likely see more sophisticated applications of these techniques, such as in situ monitoring of reactions to gain real-time mechanistic insights.

Computational studies, particularly those investigating kinetic isotope effects (KIE), can provide valuable information about reaction mechanisms. uni-rostock.deacs.orgnih.govnih.gov By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction. uni-rostock.de Such studies have been applied to understand the electronic transitions in molecules like aniline (B41778) and nitrobenzene. acs.org The combination of experimental KIE data with theoretical calculations can elucidate complex reaction pathways and transition state geometries, guiding the development of new catalysts and reaction conditions. Furthermore, computational models can help predict the regioselectivity of deuteration reactions, accelerating the discovery process.

Expanding the Scope of Synthetic Applications

The ultimate goal of developing new deuteration methodologies is to broaden the availability and application of deuterated compounds. Future research will undoubtedly focus on expanding the synthetic utility of deuterated aromatic amines like Aniline-3,5-D2 in a variety of fields.

In materials science, deuterated arylamines show great promise for use in optoelectronic devices. researchgate.netnih.gov The substitution of hydrogen with deuterium can enhance the stability and efficiency of these devices. nih.gov The ability to synthesize these deuterated materials on a large scale is crucial for their widespread adoption. researchgate.net

In the pharmaceutical industry, deuterium labeling is a well-established strategy for improving the pharmacokinetic properties of drugs. ansto.gov.au The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve C-H bond cleavage, leading to a longer drug half-life and potentially reduced dosing frequency. researchgate.netresearchgate.net The demand for deuterated active pharmaceutical ingredients (APIs) is increasing, driving the need for efficient and versatile deuteration methods applicable to complex drug molecules. nih.govresearchgate.netnih.govrsc.orgrsc.org

Deuterated compounds are also invaluable as internal standards in analytical chemistry, particularly for mass spectrometry-based quantification. nih.govscripps.edu Their use in stable isotope dilution techniques allows for highly accurate measurements of analytes in complex biological and environmental samples. nih.gov Additionally, isotopic labeling is a cornerstone of mechanistic studies in chemistry and biology, helping to elucidate reaction pathways and metabolic processes. chemicalsknowledgehub.comuni-rostock.deresearchgate.netmusechem.comnih.gov Future research will likely uncover new and innovative applications for deuterated aromatic amines as our ability to synthesize them with greater precision and efficiency continues to grow.

Q & A

Q. How do isotopic impurities in Aniline-3,5-D₂ impact its utility in tracing reaction pathways?

- Methodological Answer :

- Impact Assessment : Even 2% protiated impurity can skew KIEs by 10–15% in sensitive systems.

- Mitigation :

Pre-purify via preparative HPLC with deuterated mobile phases.

Use tandem MS (MS/MS) to distinguish impurity signals from target ions.

Report impurity levels in all publications to enable data correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.